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  • Product: 1-Methyl-1h-Indol-3-Ol
  • CAS: 107638-00-6

Core Science & Biosynthesis

Foundational

1-Methyl-1H-Indol-3-ol: Chemical Architecture, Physical Properties, and Experimental Methodologies in Drug Development

Executive Summary In the landscape of heterocyclic chemistry, indole derivatives serve as privileged scaffolds for drug discovery. 1-Methyl-1H-indol-3-ol (CAS: 107638-00-6)[1], also known as 1-methylindoxyl, represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, indole derivatives serve as privileged scaffolds for drug discovery. 1-Methyl-1H-indol-3-ol (CAS: 107638-00-6)[1], also known as 1-methylindoxyl, represents a highly specialized building block. By masking the N1 position with a methyl group and retaining a reactive hydroxyl group at the C3 position, this molecule offers unique electronic, steric, and pharmacological properties. This whitepaper provides an in-depth technical analysis of its structural dynamics, physical properties, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Chemical Structure and Molecular Architecture

The core architecture of 1-Methyl-1H-indol-3-ol consists of a bicyclic indole ring functionalized with an N-methyl group and a C3-hydroxyl group[2]. This specific substitution pattern fundamentally alters the molecule's behavior compared to unsubstituted indoles:

  • Loss of Hydrogen-Bond Donor Capacity: Unsubstituted indoles rely heavily on the N-H bond to act as a hydrogen-bond donor in protein-ligand interactions. Methylation at N1 eliminates this capability, forcing the molecule to interact with target proteins via hydrophobic interactions or through the C3-hydroxyl group[3].

  • Electronic Inductive Effects: The N-methyl group exerts a weak electron-donating inductive effect. This increases the electron density across the pyrrole ring, subsequently enhancing the nucleophilicity of the C3-hydroxyl oxygen. This makes the C3 position highly reactive for downstream derivatization, such as esterification[4].

  • Oxidative Stability: While 3-hydroxyindoles (indoxyls) are notoriously prone to oxidative dimerization (forming indigo dyes), N-methylation provides a degree of steric hindrance and electronic modulation that slightly stabilizes the monomeric form, though inert conditions remain necessary during synthesis.

Physical and Chemical Properties

Understanding the physicochemical profile of 1-Methyl-1H-indol-3-ol is critical for predicting its pharmacokinetics and behavior in biochemical assays. The quantitative data is summarized below[1],[2]:

PropertyValueSignificance in Drug Development
CAS Registry Number 107638-00-6Primary identifier for sourcing and regulatory documentation.
Molecular Formula C9H9NODefines the atomic composition.
Molecular Weight 147.17 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
XLogP3 1.9Indicates moderate lipophilicity, suitable for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 25.2 ŲHighly favorable for blood-brain barrier (BBB) penetration.
Complexity 148Represents a simple, highly tractable synthetic scaffold.
SMILES String CN1C=C(C2=CC=CC=C21)OEssential for computational modeling and in silico docking studies.

Biochemical Applications and Target Binding

The structural nuances of 1-Methyl-1H-indol-3-ol make it a versatile tool in pharmacology and biochemistry:

  • Gαi2 Protein Inhibition: Derivatives of 1-methyl-1H-indol-3-ol are actively utilized in the synthesis of ketimines designed to target Gαi2 proteins. These small molecule inhibitors have shown efficacy in attenuating the migration of cancer cells, highlighting the scaffold's utility in oncology[5].

  • Anti-Biofilm Agents (LecA Targeting): The compound serves as a critical residue-binding fragment in the development of glycomimetic inhibitors targeting Pseudomonas aeruginosa LecA. By occupying specific hydrophobic pockets, these inhibitors disrupt bacterial biofilms[6].

  • Chromogenic Substrates: Halogenated analogs (e.g., 5-bromo-4-chloro-1-methyl-1H-indol-3-ol) are used to study molecular recognition patterns. The absence of the free indole nitrogen-hydrogen group alters binding properties, demonstrating the importance of the N-H bond in standard assays and providing a mechanism to tune enzyme-substrate affinity[3].

Binding Indole Unsubstituted Indole (N-H intact) Hbond Strong H-Bond Donor Interaction Indole->Hbond Protein Target Protein (e.g., LecA / Gαi2) Hbond->Protein High Affinity NMethyl 1-Methyl-1H-indol-3-ol (N-CH3) Hydrophobic Hydrophobic Pocket Interaction NMethyl->Hydrophobic Loss of N-H Hydrophobic->Protein Altered Affinity

Mechanistic shift in protein-ligand binding due to N-methylation of the indole core.

Experimental Protocols: Synthesis and Derivatization

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and an In-Process Control (IPC) to verify success.

Protocol A: Synthesis of 1-Methyl-1H-indol-3-ol via N-Alkylation

Objective: Selectively methylate the N1 position of 1H-indol-3-ol (Indoxyl) without O-alkylating the C3 position.

  • Preparation & Inert Atmosphere: Purge a dry round-bottom flask with Argon.

    • Causality: 3-hydroxyindoles are highly susceptible to oxidative dimerization into indigo derivatives. Argon prevents premature degradation.

  • Deprotonation: Dissolve 1H-indol-3-ol (1.0 eq) in anhydrous DMF. Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.1 eq).

    • Causality: The 0°C temperature suppresses the kinetic formation of the O-alkylated byproduct, favoring the thermodynamically stable N-anion.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

    • Validation Metric: The starting material (lower Rf​ due to polar N-H) should disappear, replaced by a new, higher Rf​ spot (loss of hydrogen bonding).

  • Workup & Final Validation: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

    • Validation Metric: 1H -NMR ( CDCl3​ ) must show a distinct singlet at ~3.7 ppm integrating for 3H (N- CH3​ ), and the complete absence of the broad N-H peak at ~8.0 ppm.

Protocol B: Derivatization to 1-Methyl-1H-indol-3-yl acetate

Objective: Synthesize the acetate ester (CAS: 3260-63-7)[4],[7] to protect the C3-hydroxyl group or create a lipophilic prodrug.

  • Reaction Setup: Dissolve 1-Methyl-1H-indol-3-ol (1.0 eq) in anhydrous pyridine (acts as both solvent and base).

  • Esterification: Add Acetic Anhydride ( Ac2​O , 1.5 eq) dropwise at room temperature. Stir for 4 hours.

    • Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that rapidly reacts with the C3-hydroxyl.

  • Self-Validation (IPC): Monitor via LC-MS.

    • Validation Metric: Look for the complete mass shift from the starting material ( m/z 147) to the acetate product ( m/z 189)[4].

  • Purification: Dilute with water, extract with Dichloromethane (DCM), wash with 1M HCl (to remove pyridine), and purify via silica gel chromatography.

Synthesis Indoxyl 1H-Indol-3-ol (Indoxyl) Base Base (NaH) Deprotonation Indoxyl->Base Step 1 (0°C) MeI Methyl Iodide (MeI) N-Alkylation Base->MeI Step 2 Product 1-Methyl-1H-indol-3-ol (Target) MeI->Product Yield Acetate 1-Methyl-1H-indol-3-yl acetate (Derivative) Product->Acetate Ac2O / Pyridine

Synthetic workflow from Indoxyl to 1-Methyl-1H-indol-3-ol and its acetate derivative.

References

  • PubChem (NIH): 1-Methyl-1h-Indol-3-Ol | C9H9NO | CID 9877407. Available at: [Link]

  • Chemspace: 1-methyl-1H-indol-3-yl acetate - C11H11NO2. Available at:[Link]

  • Semantic Scholar: Small molecule inhibitors targeting Gαi2 protein attenuate migration of cancer cells. Available at:[Link]

  • UniLectin3D (University of Geneva): Q05097 protein in UniLectin3D: Residues binding 1-methyl-1H-indol-3-ol. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Methyl-1H-Indol-3-Ol: A Comprehensive Technical Guide

Introduction & Mechanistic Context 1-Methyl-1H-indol-3-ol, frequently referred to by its keto tautomer name 1-methylindolin-3-one (or 1-methylindoxyl), is a highly reactive and structurally versatile heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1-Methyl-1H-indol-3-ol, frequently referred to by its keto tautomer name 1-methylindolin-3-one (or 1-methylindoxyl), is a highly reactive and structurally versatile heterocyclic scaffold. It serves as a critical building block in the synthesis of complex indole-based alkaloids, pyrazolyl indoline-3-one hybrids with potent anti-inflammatory properties, and small-molecule inhibitors targeting Gαi2 proteins[1][2].

The primary analytical challenge in characterizing this molecule lies in its dynamic keto-enol tautomerization and its high susceptibility to oxidative dimerization[3]. Standard benchtop spectroscopic methods often yield convoluted data due to intermediate exchange rates and the rapid formation of indigo-like dimers. This guide outlines the causality behind specific spectroscopic choices and provides self-validating protocols to accurately characterize 1-methyl-1H-indol-3-ol.

Mechanistic Causality in Spectroscopic Choices

To achieve high-fidelity spectroscopic data, the physical chemistry of the indoxyl core must dictate the experimental design:

  • Solvent-Driven Tautomeric Control: The choice of NMR solvent directly dictates the observed tautomeric ratio. Non-polar, aprotic solvents like CDCl₃ heavily favor the keto form (1-methylindolin-3-one). Conversely, hydrogen-bond accepting solvents like DMSO-d₆ stabilize the enol form (1-methyl-1H-indol-3-ol) by interacting with the hydroxyl proton.

  • Thermal Kinetics (VT-NMR): At ambient temperatures, the proton exchange between the keto and enol forms occurs at an intermediate rate on the NMR timescale, leading to severe line broadening of the C2 protons[3]. Variable Temperature (VT) NMR is required to freeze this exchange process, allowing for the resolution of sharp, distinct signals.

  • Anaerobic Integrity: The enol form is highly electron-rich and readily undergoes auto-oxidation to form bisindoxyl dimers[3]. Therefore, all sample preparations must be conducted under a strict inert atmosphere to prevent artificial spectral artifacts.

Tautomerization N1 1-Methyl-1H-indol-3-ol (Enol Form) N2 Tautomerization Equilibrium N1->N2 Proton Transfer N4 DMSO-d6 / VT-NMR (Stabilizes Enol) N2->N4 H-Bonding Environment N5 CDCl3 / FT-IR (Favors Keto) N2->N5 Aprotic Environment N3 1-Methylindolin-3-one (Keto Form) N3->N2

Fig 1. Keto-enol tautomerization of 1-methyl-1H-indol-3-ol and targeted spectroscopic environments.

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Sample Preparation & VT-NMR Acquisition

Causality: Oxygen exclusion prevents dimerization, while low temperatures slow the tautomeric exchange rate to yield sharp resonances[3].

  • Inert Transfer: Transfer 15 mg of freshly purified 1-methyl-1H-indol-3-ol into a glovebox purged with Argon (O₂ < 1 ppm).

  • Solvent Preparation: Dissolve the sample in 0.6 mL of anhydrous, freeze-pump-thaw degassed CDCl₃ (to analyze the keto form) or DMSO-d₆ (to analyze the enol form).

  • Sealing: Transfer the solution to a 5 mm precision NMR tube. Seal with a PTFE cap and wrap tightly with Parafilm before removing from the glovebox.

  • VT-NMR Acquisition: Load the sample into a 400 MHz (or higher) NMR spectrometer. Lower the probe temperature to -20 °C (253 K). Acquire ¹H NMR (16 scans, d1 = 2s) and ¹³C NMR (512 scans, d1 = 2s).

  • System Validation: Evaluate the ¹H NMR spectrum for a broad singlet at ~8.5 ppm. If using CDCl₃, the absence of this peak (and the presence of a sharp singlet at ~3.65 ppm for the C2-CH₂ group) validates the successful suppression of the enol tautomer.

Protocol 2: FT-IR Spectroscopy (ATR Method)

Causality: Solid-state IR avoids solvent-induced tautomeric shifts, providing a baseline understanding of the molecule's preferred crystalline state.

  • Background Calibration: Collect a background spectrum on an FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Apply 2-3 mg of the solid sample directly onto the ATR crystal under a gentle stream of nitrogen.

  • Acquisition: Apply optimal pressure using the anvil and acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • System Validation: The presence of a sharp, intense peak at ~1690 cm⁻¹ (C=O stretch) and the absence of a broad 3300 cm⁻¹ (O-H stretch) band confirms the solid-state preference for the keto form (1-methylindolin-3-one)[2].

Protocol 3: HRMS (ESI-TOF) Mass Determination

Causality: Soft ionization techniques like ESI prevent the fragmentation of the delicate indoxyl core, allowing for precise mass determination.

  • Dilution: Dilute the sample to 1 µg/mL in LC-MS grade acetonitrile containing 0.1% formic acid.

  • Injection: Inject 5 µL into the ESI-TOF mass spectrometer operating in positive ion mode.

  • System Validation: The detection of the base peak at m/z 148.0757 [M+H]⁺ without significant peaks at m/z 293 (corresponding to the bisindoxyl dimer) validates the efficacy of the anaerobic preparation[3].

Workflow Sample Sample Preparation (Argon Glovebox) NMR VT-NMR Acquisition (-20°C, CDCl3/DMSO-d6) Sample->NMR Degassed Solvents IR FT-IR Analysis (Diamond ATR, N2 stream) Sample->IR Solid State MS HRMS (ESI-TOF) (Positive Ion Mode) Sample->MS ACN / 0.1% FA Data Data Synthesis & Tautomer Ratio Calculation NMR->Data IR->Data MS->Data

Fig 2. Step-by-step workflow for the anaerobic preparation and spectroscopic analysis.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data for the two tautomeric forms, synthesized from verified literature characterizing the indoxyl core and its derivatives[1][2][3].

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz)
Nucleus / Position1-Methylindolin-3-one (Keto Form in CDCl₃)1-Methyl-1H-indol-3-ol (Enol Form in DMSO-d₆)
N-CH₃ (¹H) ~ 3.10 ppm (s, 3H)~ 3.60 ppm (s, 3H)
C2-H (¹H) ~ 3.65 ppm (s, 2H, CH₂)~ 6.50 ppm (s, 1H, CH)
O-H (¹H) N/A~ 8.50 ppm (br s, 1H)
Aromatic (¹H) 6.80 – 7.60 ppm (m, 4H)6.90 – 7.50 ppm (m, 4H)
C=O / C-OH (¹³C) ~ 199.0 ppm (C3 Carbonyl)~ 138.0 ppm (C3 Enol)
C2 (¹³C) ~ 65.0 ppm (Aliphatic CH₂)~ 125.0 ppm (Aromatic CH)
N-CH₃ (¹³C) ~ 38.0 ppm~ 33.0 ppm
Table 2: FT-IR and HRMS Data Summary
Analytical TechniqueKey ParameterExpected Value / Assignment
FT-IR (ATR, Solid State) C=O Stretching~ 1690 cm⁻¹ (Strong, sharp)
FT-IR (ATR, Solid State) C-N Stretching~ 1390 cm⁻¹ (Medium)
FT-IR (ATR, Solid State) Aromatic C=C1600, 1475 cm⁻¹
HRMS (ESI-TOF) Exact Mass (C₉H₉NO)Calculated: 147.0684 Da
HRMS (ESI-TOF) Observed Ion[M+H]⁺m/z 148.0757

References

  • Source: vdoc.
  • Source: semanticscholar.
  • Source: clockss.
  • Source: rasayanjournal.co.

Sources

Foundational

Pharmacokinetic Profiling and Metabolic Stability of 1-Methyl-1H-Indol-3-Ol Derivatives: A Technical Whitepaper

Abstract The 1-methyl-1H-indol-3-ol scaffold is a highly versatile pharmacophore utilized in the development of enzyme-specific prodrugs, chromogenic substrates, and targeted therapeutics. However, the inherent electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-methyl-1H-indol-3-ol scaffold is a highly versatile pharmacophore utilized in the development of enzyme-specific prodrugs, chromogenic substrates, and targeted therapeutics. However, the inherent electronic properties of the indole core present unique pharmacokinetic (PK) challenges, specifically regarding oxidative stability, lipophilic partitioning, and rapid first-pass metabolism. This whitepaper systematically deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of 1-methyl-1H-indol-3-ol derivatives, providing field-validated experimental protocols for rigorous PK evaluation.

Structural Rationale and Physicochemical Properties

The unsubstituted indole-3-ol (indoxyl) is notoriously unstable, rapidly undergoing spontaneous oxidation and dimerization in the presence of oxygen to form indigo dyes. To harness this scaffold for pharmacological applications, two critical structural modifications are typically employed:

  • N1-Methylation : The core compound, 1-methyl-1H-indol-3-ol (CID 9877407), possesses a molecular weight of 147.17 g/mol and an XLogP3 of 1.9[1]. Methylation at the N1 position prevents the formation of the indoline-3-one tautomer, stabilizing the monomeric ring system. Furthermore, methylated derivatives, such as 5-bromo-4-chloro-1-methyl-1H-indol-3-ol, exhibit fundamentally altered binding kinetics; the absence of the free indole nitrogen-hydrogen group eliminates hydrogen bonding capability, which reduces protein-ligand interaction strength but significantly increases membrane permeability[2].

  • C3-Esterification (Prodrug Strategy) : To prevent premature oxidation of the unstable 3-hydroxyl group during systemic circulation, derivatives are frequently synthesized as 3-acetates or phosphates. A prime example is 1-methyl-1H-indol-3-yl acetate (CAS 3260-63-7), which serves as a stable prodrug that requires enzymatic hydrolysis to release the active moiety[3].

Quantitative Pharmacokinetic Data Summary

The following table summarizes the physicochemical and predicted PK parameters of the core scaffold and its primary derivative classes, illustrating the impact of strategic substitutions.

Compound ClassMolecular Weight ( g/mol )XLogP3TPSA (Ų)Predicted Plasma Protein BindingPrimary Clearance Route
1-Methyl-1H-indol-3-ol 147.17[1]1.9[1]25.2[1]Moderate (~65%)Phase II Glucuronidation
1-Methyl-1H-indol-3-yl acetate 189.21[3]2.434.3High (~80%)Esterase Hydrolysis[3]
Halogenated N-Methyl Derivatives > 245.00> 3.025.2Very High (>90%)CYP450 Oxidation[2]

Metabolic Pathways and Clearance Mechanisms

The pharmacokinetic journey of 1-methyl-1H-indol-3-ol derivatives is heavily dictated by hepatic first-pass metabolism. When administered as a prodrug (e.g., an acetate ester), the molecule undergoes a sequential, multi-enzyme biotransformation.

  • Activation : Hepatic and plasma carboxylesterases rapidly cleave the C3-ester bond, liberating the active 1-methyl-1H-indol-3-ol.

  • Phase I Metabolism : Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) target the N-methyl group, catalyzing N-demethylation to yield the unstable 1H-indol-3-ol intermediate.

  • Phase II Metabolism : Concurrently, UDP-glucuronosyltransferases (UGTs) rapidly conjugate the exposed 3-hydroxyl group with glucuronic acid, forming a highly polar, renally excretable metabolite.

MetabolicPathway Prodrug 1-Methyl-1H-indol-3-yl Acetate (Prodrug) Esterase Hepatic/Plasma Esterases (Hydrolysis) Prodrug->Esterase Active 1-Methyl-1H-indol-3-ol (Active Scaffold) Esterase->Active CYP CYP450 (e.g., CYP1A2) N-Demethylation Active->CYP UGT UGT Enzymes Glucuronidation Active->UGT Metabolite1 1H-Indol-3-ol (Unstable Intermediate) CYP->Metabolite1 Metabolite2 1-Methyl-1H-indol-3-yl Glucuronide UGT->Metabolite2 Excretion Renal / Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Metabolic cleavage and clearance pathway of 1-methyl-1H-indol-3-yl acetate prodrugs.

Field-Validated Experimental Methodologies

To ensure scientific integrity, PK evaluations of these derivatives must utilize self-validating experimental designs. Below are the authoritative protocols for assessing Phase I stability and intestinal permeability.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the derivative while isolating enzymatic metabolism from chemical degradation.

  • Step 1: Matrix Preparation. Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Step 2: Incubation Setup. Combine HLM (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM) in the buffer.

    • Causality: A low substrate concentration (1 µM) is chosen to ensure the reaction operates under linear, first-order kinetics (well below the Km​ of typical CYP enzymes), allowing for accurate half-life calculations.

  • Step 3: Self-Validating Controls. Prepare a parallel "Minus-NADPH" control tube containing the exact same mixture.

    • Causality: CYP450 enzymes obligately require NADPH as an electron donor. If degradation of the indole derivative occurs in the absence of NADPH, it proves the compound is undergoing spontaneous chemical oxidation rather than enzymatic metabolism, preventing false-positive clearance data.

  • Step 4: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to the test samples.

  • Step 5: Termination and Extraction. At intervals (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism at precise time points. The internal standard normalizes matrix-induced ion suppression during subsequent LC-MS/MS analysis, ensuring absolute quantitative trustworthiness.

  • Step 6: Analysis. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: Caco-2 Transcellular Permeability Assay

Given the lipophilicity of N-methylated indoles (XLogP3 ~ 1.9)[1], absorption is typically high, but efflux mechanisms must be evaluated.

  • Step 1: Monolayer Cultivation. Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation into an enterocyte-like phenotype.

  • Step 2: Integrity Gating. Measure Transepithelial Electrical Resistance (TEER).

    • Causality: A TEER value < 250 Ω·cm² indicates compromised tight junctions. Proceeding with a low TEER would allow paracellular leakage of the lipophilic derivative, artificially inflating the apparent permeability ( Papp​ ) and invalidating the transcellular absorption data.

  • Step 3: Dosing. Apply 10 µM of the derivative to the Apical chamber (for A-to-B absorption) and, in separate wells, to the Basolateral chamber (for B-to-A efflux).

  • Step 4: Paracellular Validation. Co-administer Lucifer Yellow (100 µM) with the test compound.

    • Causality: Lucifer Yellow is a strictly paracellular marker. Its exclusion (measured via fluorescence in the receiver chamber) confirms that the detected transport of the indole derivative occurred transcellularly, validating the biological absorption mechanism.

  • Step 5: Sampling & Calculation. Sample the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS and calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Caco2Workflow Prep Cell Culture 21-Day Monolayer Dose Apical Dosing (10 µM) Prep->Dose Incubate Incubation 37°C, 2h Dose->Incubate Sample Basolateral Sampling Incubate->Sample Analyze LC-MS/MS Quantification Sample->Analyze Calc P_app & Efflux Calculation Analyze->Calc

Step-by-step Caco-2 transcellular permeability and efflux assay workflow.

Conclusion

The pharmacokinetic viability of 1-methyl-1H-indol-3-ol derivatives hinges on the delicate balance between structural stability and biological activation. While N-methylation successfully enhances lipophilicity and alters target residence time by removing hydrogen-bond donors[2], the inherent reactivity of the C3-hydroxyl group necessitates prodrug strategies (e.g., esterification)[3] to survive first-pass metabolism. By employing the rigorous, self-validating protocols outlined above, drug development professionals can accurately map the ADME profiles of these complex, high-value pharmacophores.

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Exploratory

In vitro metabolic profiling of 1-Methyl-1h-Indol-3-Ol

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of 1-Methyl-1h-Indol-3-Ol Abstract This technical guide provides a comprehensive framework for the in vitro metabolic profiling of 1-Methyl-1h-Indol-3-Ol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of 1-Methyl-1h-Indol-3-Ol

Abstract

This technical guide provides a comprehensive framework for the in vitro metabolic profiling of 1-Methyl-1h-Indol-3-Ol, a substituted indole of interest in pharmaceutical research. Addressed to researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal-driven decisions essential for designing, executing, and interpreting metabolic studies. We will explore the selection of appropriate biological matrices, detailed experimental workflows for metabolic stability and metabolite identification, and the application of high-resolution mass spectrometry for structural elucidation. The guide is grounded in established principles of drug metabolism, emphasizing self-validating experimental design to ensure data integrity and scientific rigor.

Introduction: The Imperative for Metabolic Profiling

1-Methyl-1h-Indol-3-Ol (PubChem CID: 9877407) is a heterocyclic compound featuring an indole core, a structure prevalent in numerous biologically active molecules.[1] The metabolic fate of any new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. Early and accurate in vitro metabolic profiling is a cornerstone of modern drug discovery, providing essential insights that de-risk clinical development.[2] By elucidating metabolic pathways in a controlled environment, we can predict in vivo clearance, identify potentially reactive or pharmacologically active metabolites, and understand species-specific differences before advancing to costly clinical phases.[2][3]

The use of in vitro systems, such as human liver microsomes and hepatocytes, has become routine in drug development, offering a simplified and high-throughput alternative to animal studies for preliminary screening and mechanistic understanding.[4][5] This guide will provide the technical and theoretical foundation necessary to construct a robust in vitro study for 1-Methyl-1h-Indol-3-Ol.

Foundational Principles: The Metabolic Landscape of Indole Derivatives

The indole nucleus is subject to a variety of metabolic transformations, primarily categorized into Phase I and Phase II reactions. Understanding these foundational pathways is crucial for predicting the metabolic fate of 1-Methyl-1h-Indol-3-Ol.

Phase I Metabolism (Functionalization): Phase I reactions are predominantly oxidative and catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are highly abundant in the liver.[5] For indole-containing molecules, the most common oxidative reactions include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene portion of the indole ring.

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety can be oxidized to form various products, such as oxindoles.[6][7] Studies on the parent indole molecule have shown that CYP2A6, CYP2C19, and CYP2E1 are key enzymes in its oxidation to products like indoxyl (3-hydroxyindole) and oxindole.[6][7][8]

  • N-Dealkylation: The N-methyl group of 1-Methyl-1h-Indol-3-Ol is a potential site for oxidative demethylation.

Phase II Metabolism (Conjugation): Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous, water-soluble molecules, facilitating excretion.[9]

  • Glucuronidation: The existing 3-hydroxyl group on 1-Methyl-1h-Indol-3-Ol makes it a prime substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid.[10] This is a major clearance pathway for many phenolic and hydroxylated compounds. Carboxylic acid-containing indole derivatives are also known to be cleared primarily via glucuronidation.[11][12]

  • Sulfation: The 3-hydroxyl group could also be a substrate for sulfotransferases (SULTs), which conjugate it with a sulfonate group.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Transferases) Parent Indole Derivative Oxidized Hydroxylated Metabolites (e.g., on aromatic ring) Parent->Oxidized Oxidation Dealkylated N-Dealkylated Metabolites Parent->Dealkylated Oxidative Dealkylation Glucuronide Glucuronide Conjugates Parent->Glucuronide UGTs (if OH present) Oxidized->Glucuronide Sulfate Sulfate Conjugates Oxidized->Sulfate SULTs

Fig. 1: Generalized metabolic pathways for indole-containing compounds.

Designing a Robust In Vitro Metabolic Profiling Study

A successful study begins with a logical design, from selecting the right biological system to outlining a clear analytical workflow.

Selection of the Optimal In Vitro System

The choice of the in vitro system is dictated by the study's objective. Modern drug discovery relies on a tiered approach, starting with simple systems for rapid screening and progressing to more complex models that better mimic the in vivo environment.[2][3]

In Vitro SystemKey Enzymes PresentPrimary ApplicationRationale for 1-Methyl-1h-Indol-3-Ol
Human Liver Microsomes (HLM) Phase I (CYPs, FMOs), some Phase II (UGTs)High-throughput metabolic stability screening, initial MetID for Phase I pathways.Ideal for a rapid assessment of oxidative metabolism (N-demethylation, ring hydroxylation) and glucuronidation of the 3-OH group. Cost-effective for initial screening.[5][13]
Human S9 Fraction CYPs, FMOs, UGTs, SULTs, Cytosolic enzymes (e.g., AOX)Broader metabolic screening, including cytosolic enzymes.Useful if metabolism by cytosolic enzymes is suspected, providing a more comprehensive view than microsomes alone.
Cryopreserved Human Hepatocytes Full complement of hepatic enzymes and cofactors"Gold standard" for comprehensive MetID, cross-species comparisons, and clearance prediction.Essential for observing the interplay between Phase I and Phase II metabolism and for identifying metabolites that may only form in a complete cellular system.[3][13][14]

For 1-Methyl-1h-Indol-3-Ol, a recommended approach is to first determine its metabolic stability in HLMs. If significant metabolism is observed, a follow-up, full metabolite identification study in suspended human hepatocytes is warranted to capture all relevant pathways.

Predicted Metabolic Fate of 1-Methyl-1h-Indol-3-Ol

Based on its structure and the known metabolism of indoles, we can predict several key metabolic transformations for 1-Methyl-1h-Indol-3-Ol. This predictive map guides the data analysis process.

G cluster_parent cluster_metabolites Parent 1-Methyl-1h-Indol-3-Ol (M0) M1 Aromatic Hydroxylation (M0 + 16 Da) Parent->M1 CYP450 M2 N-Demethylation (M0 - 14 Da) Parent->M2 CYP450 M3 Glucuronide Conjugate (M0 + 176 Da) Parent->M3 UGT M4 Sulfate Conjugate (M0 + 80 Da) Parent->M4 SULT M5 Hydroxylated Glucuronide (M0 + 16 + 176 Da) M1->M5 UGT

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 1-Methyl-1h-Indol-3-Ol Crystallization

An in-depth technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered during the crystallization of 1-Methyl-1h-Indol-3-Ol. The indole scaffold is fundamental in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications. This document moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the crystallization of 1-Methyl-1h-Indol-3-Ol, presented in a question-and-answer format.

Q1: My crude 1-Methyl-1h-Indol-3-Ol is an oil and refuses to crystallize. What are the likely causes and how can I induce crystallization?

A1: This is a common and frustrating issue. The failure to crystallize, often referred to as "oiling out," can stem from several factors. The primary culprits are typically high levels of impurities, the choice of solvent, or super-saturation.

Causality and Expert Insights: Impurities, such as unreacted starting materials or polymeric tars formed during synthesis, can disrupt the formation of a stable crystal lattice.[1] The solvent system may also be too "good," keeping your compound in solution even at low temperatures.

Troubleshooting Protocol:

  • Concentrate the Solution: If the solution is too dilute, carefully remove excess solvent under reduced pressure.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of pure, solid 1-Methyl-1h-Indol-3-Ol, add a single, tiny crystal (a "seed crystal") to the cooled, saturated solution. This provides a template for further crystal formation.[2]

  • Re-evaluate Your Solvent System:

    • If your compound is highly soluble, you may need to introduce an "anti-solvent." This is a solvent in which your compound is poorly soluble. Add the anti-solvent dropwise to your solution at room temperature until slight turbidity persists. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.[3]

  • Consider a Preliminary Purification: If oiling out persists, it's a strong indicator of significant impurities. A rapid column chromatography step to remove the most egregious impurities can often yield a product that will then crystallize successfully.[4][5]

Q2: My crystals have a distinct pink or brownish color. What causes this discoloration and how can I obtain a purer, white product?

A2: The discoloration of indole derivatives is a classic sign of degradation, typically through oxidation. The indole ring, particularly when electron-rich, is susceptible to air oxidation, which can produce colored impurities.[4][6]

Causality and Expert Insights: The hydroxyl group at the 3-position of 1-Methyl-1h-Indol-3-Ol can increase its susceptibility to oxidation compared to the parent 1-methylindole. This process can be accelerated by exposure to light, air, and residual acid from the synthesis.

Troubleshooting Protocol:

  • Activated Charcoal Treatment: Dissolve the discolored crude product in a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb many of the colored, polymeric impurities. Crucially , perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool.

  • Work Under an Inert Atmosphere: If your compound is particularly sensitive, perform the crystallization under a nitrogen or argon atmosphere to minimize contact with oxygen.[4]

  • Solvent Choice: Ensure your crystallization solvents are free of peroxides, which can accelerate oxidation.

Q3: After recrystallization, my yield is extremely low. How can I improve recovery without sacrificing purity?

A3: Significant product loss during recrystallization is often a result of using an excessive amount of solvent or choosing a solvent in which the compound remains too soluble, even at low temperatures.[3]

Causality and Expert Insights: The goal of recrystallization is to create a solution that is saturated with your compound at a high temperature and supersaturated upon cooling. If too much solvent is used, the solution may never become supersaturated enough for efficient crystal formation, leaving a substantial amount of your product in the mother liquor.

Troubleshooting Protocol:

  • Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the solid near its boiling point until dissolution is just complete.[3]

  • Employ a Co-Solvent System: This is an excellent technique for fine-tuning solubility. Dissolve your compound in a "good" solvent (one in which it is very soluble). Then, add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[2]

  • Maximize Cooling: After the flask has cooled to room temperature, place it in an ice bath to further decrease the solubility of your compound and maximize crystal formation.[4]

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by about half and cool it again. This may yield a "second crop" of crystals, which should be analyzed for purity separately from the first crop.

Q4: My purity isn't improving after crystallization, as assessed by TLC or HPLC. What's going on?

A4: If purity remains stagnant, it's likely that the primary impurity has solubility characteristics very similar to your target compound in the chosen solvent system.

Causality and Expert Insights: "Like dissolves like." If an impurity has a similar polarity and structure to 1-Methyl-1h-Indol-3-Ol, it will be difficult to separate by a single recrystallization. This is a common issue with isomeric impurities or side-products from the synthesis.

Troubleshooting Protocol:

  • Change the Solvent System: The most effective approach is to select a different recrystallization solvent with different polarity characteristics. This can alter the relative solubilities of your product and the persistent impurity. A table of common crystallization solvents is provided below.

  • Consider Column Chromatography: When recrystallization fails, column chromatography is the definitive method for separating compounds with similar properties. For indoles, which can be sensitive to the acidic nature of silica gel, consider deactivating the silica by flushing the column with an eluent containing 1% triethylamine.[4] Alternatively, using alumina as the stationary phase can be effective.[4]

  • Analytical Verification: Use analytical techniques like HPLC to confirm the number of impurities and their relative polarity, which can help in selecting an appropriate purification strategy.[7]

Data Presentation and Protocols

Table 1: Common Solvents for Indole Crystallization
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for compounds with H-bonding groups.
MethanolHigh65Often used in combination with water.[8]
EthanolHigh78A common and effective choice for many indoles.[4]
Ethyl AcetateMedium77Good for moderately polar compounds.
DichloromethaneMedium40Often too volatile for slow evaporation.
Hexane/HeptaneLow69 / 98Typically used as an anti-solvent.[4]
Experimental Protocol: Standard Recrystallization Workflow
  • Solvent Selection: Choose a suitable solvent or co-solvent system where 1-Methyl-1h-Indol-3-Ol is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Filter the hot solution quickly through a fluted filter paper to remove the charcoal. This step is critical to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[4]

Visualizations

Diagram 1: General Troubleshooting Workflow for Crystallization

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals oil Product Oils Out crystals->oil  Oils Out no_xtal No Crystals Form crystals->no_xtal  No collect Collect & Dry Crystals crystals->collect  Yes troubleshoot_oil Troubleshoot: - Add Anti-Solvent - Scratch/Seed - Purify via Chromatography oil->troubleshoot_oil troubleshoot_no_xtal Troubleshoot: - Reduce Solvent Volume - Scratch/Seed no_xtal->troubleshoot_no_xtal analyze Analyze Purity (TLC, HPLC) collect->analyze pure Purity Acceptable? analyze->pure end Pure Product pure->end  Yes troubleshoot_purity Troubleshoot: - Re-crystallize from  different solvent - Column Chromatography pure->troubleshoot_purity  No troubleshoot_oil->dissolve troubleshoot_no_xtal->cool troubleshoot_purity->start

Caption: A logical workflow for troubleshooting common crystallization issues.

Diagram 2: Co-Solvent Recrystallization Technique

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Saturation cluster_2 Step 3: Clarify & Cool a Dissolve Crude Product in 'Good' Solvent (Hot) b Add 'Poor' Solvent (Anti-Solvent) Dropwise Until Turbid a->b c Add Drop of 'Good' Solvent to Re-dissolve b->c d Cool Slowly to Induce Crystal Growth c->d

Caption: The co-solvent method for fine-tuning solubility during recrystallization.

References

  • Zhang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Retrieved from [Link]

  • IJCRT.org. (2023). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

  • Google Patents. (2006). Refining method of indoly dissoluable and separated crystallation.
  • Zhou, J., et al. (2012). Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3297230/
  • MDPI. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Retrieved from [Link]

  • Zhang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). What do common indole impurities look like? Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]

  • IUCr. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Indole's Chemical Properties and Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1h-Indol-3-Ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the crystallization of VS. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • IUCr. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. Retrieved from [Link]

  • MDPI. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]

  • Google Patents. (1992). Process of preparing purified aqueous indole solution.
  • The Gohlke Group. (2022). Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Prepar. Retrieved from [Link]

  • R Discovery. (1987). High-performance liquid chromatographic determination of enantiomeric purity of 1-methyl-3-pyrrolidinol via derivatization with ( R,R)-O,O-dibenzoyltartaric acid anhydride. Retrieved from [Link]

  • ResearchGate. (2013). My schiff base reaction in methanol is resulting in a brownish oil that solidifies without crystallization. What can I do to obtain my product? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide on the Chemical Stability of 1-Methyl-1H-Indol-3-Ol vs. Unsubstituted Indole-3-Ol

For researchers and drug development professionals working with indole scaffolds, understanding the chemical stability of the indoxyl core is paramount. The presence or absence of a simple methyl group at the N1 position...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with indole scaffolds, understanding the chemical stability of the indoxyl core is paramount. The presence or absence of a simple methyl group at the N1 position fundamentally alters the molecule's tautomeric equilibrium, oxidative trajectory, and the thermodynamic stability of its downstream products.

This guide provides an objective, data-driven comparison of unsubstituted indole-3-ol (indoxyl) and 1-methyl-1H-indol-3-ol (1-methylindoxyl) , detailing the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for characterization.

Part 1: Mechanistic Causality – The Role of the N-Position

The stability of the indole-3-ol scaffold is governed by its susceptibility to auto-oxidation and the thermodynamic favorability of the resulting dimers.

Tautomerism and the Oxidation Driving Force

Unsubstituted indole-3-ol exists in a dynamic tautomeric equilibrium with its keto form, indolin-3-one, which is generally the predominant and more stable tautomer under most environmental conditions. In the presence of atmospheric oxygen, this scaffold is highly unstable. It readily undergoes auto-oxidation to form an indoxyl radical, which subsequently dimerizes at the C3 position to form leucoindigo, and oxidizes further into indigo[1].

The primary driving force for this rapid degradation is the thermodynamic sink provided by the indigo dimer. Indigo is exceptionally stable due to the formation of a rigid, tightly packed 3D crystal lattice stabilized by strong intermolecular hydrogen bonds between the N-H donors and C=O acceptors[2].

Steric Hindrance and the Disruption of Planarity

When the N1 position is methylated to form 1-methyl-1H-indol-3-ol, the chemical stability profile shifts dramatically. While 1-methylindoxyl still undergoes auto-oxidation to form a radical and dimerizes into N,N'-dimethylindigo, the properties of this dimer are entirely different.

Because the methyl group replaces the N-H proton, intermolecular hydrogen bonding is impossible[2]. Furthermore, the bulky N-methyl groups sterically clash with the carbonyl oxygen atoms of the opposing indole ring. To relieve this steric strain, the central C=C double bond of N,N'-dimethylindigo is forced to twist by approximately 30.7° in its E-configuration[3]. This profound deviation from planarity prevents tight molecular packing, drastically lowering the melting point and increasing the solubility of the dimer, which in turn alters the kinetic equilibrium of the monomer's oxidation.

Photochemical Stability: The ESPT Mechanism

Unsubstituted indigo exhibits extraordinary photostability. Upon UV irradiation, it undergoes a rapid Excited-State Proton Transfer (ESPT) from the N atom to the O atom, which non-radiatively dissipates the absorbed energy and prevents photoisomerization[4]. 1-Methylindoxyl’s oxidation product lacks the requisite N-H proton, rendering the ESPT mechanism impossible. Consequently, N,N'-dimethylindigo is significantly more susceptible to photochemical degradation[4].

OxidationPathways cluster_indoxyl Unsubstituted Indole-3-ol (Indoxyl) cluster_methyl 1-Methyl-1H-indol-3-ol I_Monomer Indole-3-ol (Tautomer: Indolin-3-one) I_Radical Indoxyl Radical (O2 Mediated) I_Monomer->I_Radical Auto-oxidation I_Dimer Indigo Dimer Planar, Strong H-Bonds I_Radical->I_Dimer Dimerization M_Monomer 1-Methyl-1H-indol-3-ol (Lacks N-H Bond) M_Radical 1-Methylindoxyl Radical (O2 Mediated) M_Monomer->M_Radical Auto-oxidation M_Dimer N,N'-Dimethylindigo Twisted (~30.7°), Soluble M_Radical->M_Dimer Dimerization (Steric Clash)

Oxidation pathways of unsubstituted indoxyl vs 1-methylindoxyl highlighting dimer stability.

Part 2: Quantitative Data Comparison

The structural differences between the two monomers manifest clearly in the thermodynamic and physical properties of their respective oxidation products.

Physicochemical PropertyUnsubstituted Indole-3-ol1-Methyl-1H-indol-3-ol
N-H Hydrogen Bonding Present (Strong Intermolecular Donor)Absent
Primary Oxidation Product IndigoN,N'-Dimethylindigo
Dimer Planarity Planar (0° C=C twist)Twisted (~30.7° C=C twist)
Dimer Melting Point > 390 °C196 °C
Dimer Solubility (Organic) Extremely LowHigh
Photostability Mechanism Extremely High (ESPT active)Lower (ESPT inactive)

Part 3: Self-Validating Experimental Protocols

To objectively compare the stability of these two compounds, researchers must employ protocols that track both the kinetic degradation of the monomer and the thermodynamic properties of the resulting dimer.

Protocol 1: Kinetic Tracking of Auto-Oxidation via UV-Vis

Objective: Quantify the kinetic stability of the monomers in an oxygen-rich environment. Causality: By monitoring the emergence of the dimer's specific absorption maximum (λ_max), we can calculate the rate of monomer auto-oxidation. DMSO is selected as the solvent because it solubilizes both the monomers and the initial stages of the dimers, preventing premature precipitation that would scatter light and ruin absorbance readings.

  • Preparation: Prepare equimolar solutions (e.g., 50 µM) of Indole-3-ol and 1-Methyl-1H-indol-3-ol in separate cuvettes containing oxygen-saturated DMSO.

  • Baseline Measurement: Record the baseline UV-Vis spectra (250–700 nm) immediately at t=0 .

  • Kinetic Monitoring: Continuously measure the absorbance at the specific λ_max for indigo (~610 nm) and N,N'-dimethylindigo (~595 nm due to zwitterionic resonance shift) every 5 minutes for 2 hours.

  • Validation Checkpoint: A clear isosbestic point must be observed in the overlaid spectra over time. This mathematically validates that the monomer is converting directly into the dimer without the accumulation of stable, off-target side products.

Protocol 2: Structural Characterization of the Dimers

Objective: Confirm the structural causality (lack of H-bonding and steric twist) responsible for the stability differences.

  • Isolation: Scale up the oxidation reaction in a round-bottom flask. Once complete, precipitate the dimers by adding cold deionized water. Filter the precipitates and dry under a high vacuum.

  • Thermal Analysis: Subject both dried powders to Differential Scanning Calorimetry (DSC) from 50 °C to 450 °C at a ramp rate of 10 °C/min.

  • IR Spectroscopy: Prepare KBr pellets of both dimers and analyze via FTIR (4000–400 cm⁻¹).

  • Validation Checkpoint: The FTIR spectrum of the unsubstituted indigo must exhibit a strong, broad N-H stretching band at ~3300–3400 cm⁻¹. The 1-methyl derivative must show a complete absence of this band, validating the lack of hydrogen bonding. Furthermore, the DSC must show a sharp endothermic melting peak at 196 °C for N,N'-dimethylindigo, contrasting with the >390 °C degradation/melting point of unsubstituted indigo.

ExpWorkflow S1 1. Substrate Preparation S2 2. Controlled Aeration S1->S2 S3 3. Kinetic UV-Vis Tracking S2->S3 S4 4. Dimer Isolation S3->S4 S5 5. XRD & IR Characterization S4->S5

Self-validating experimental workflow for kinetic and thermodynamic stability profiling.

References

  • Indoxyl (Chemistry) - Overview StudyGuides.com [Link]

  • Photochromic derivatives of indigo: historical overview of development, challenges and applications PMC - National Institutes of Health[Link]

  • III. Relationships between solubility, molecular association and structure in indigoid dyes Royal Society Publishing[Link]

  • Molecular orbital and resonance Raman studies of the structures of N,N'-disubstltuted indigo dyes American Institute of Physics[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Methyl-1H-indol-3-ol and Other Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Indole Nucleus and the Unique Case of 1-Methyl-1H-indol-3-ol The indole scaffold is a cornerstone in medicinal chemistry and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Indole Nucleus and the Unique Case of 1-Methyl-1H-indol-3-ol

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The reactivity of the indole nucleus, particularly its propensity for electrophilic substitution at the C3 position, is a well-established principle guiding the synthesis of a vast array of functionalized derivatives. However, the introduction of substituents onto the indole ring can dramatically alter its electronic properties and, consequently, its chemical behavior.

This guide provides an in-depth comparison of the reactivity of 1-methyl-1H-indol-3-ol with other common indole derivatives, namely indole, 1-methylindole, and 3-methylindole. While extensive experimental data exists for the latter compounds, 1-methyl-1H-indol-3-ol presents a unique case due to the electronic influence of the C3-hydroxyl group and its existence in a tautomeric equilibrium with its keto form, 1-methylindolin-3-one. This guide will synthesize established chemical principles with available experimental data to provide a predictive framework for the reactivity of this intriguing molecule.

The Structural Uniqueness of 1-Methyl-1H-indol-3-ol: The Role of Tautomerism

The reactivity of 1-methyl-1H-indol-3-ol is intrinsically linked to its ability to exist as two tautomers: the enol form (1-methyl-1H-indol-3-ol) and the keto form (1-methylindolin-3-one). In most conditions, the keto form is the predominant and more stable tautomer[1]. This equilibrium is a critical determinant of its chemical behavior, as each tautomer presents a different set of reactive sites.

Tautomerism cluster_enol Enol Form cluster_keto Keto Form 1-Methyl-1H-indol-3-ol (Enol) 1-Methyl-1H-indol-3-ol (Enol Form) Electron-rich Pyrrole Ring Nucleophilic C2 1-Methylindolin-3-one (Keto) 1-Methylindolin-3-one (Keto Form) Electrophilic C2 Nucleophilic Enolate 1-Methyl-1H-indol-3-ol (Enol)->1-Methylindolin-3-one (Keto) Tautomerization

Caption: Tautomeric equilibrium of 1-methyl-1H-indol-3-ol.

The enol form possesses the characteristic electron-rich pyrrole ring of indoles, making it susceptible to electrophilic attack, primarily at the C2 position since C3 is substituted. The hydroxyl group at C3 acts as an electron-donating group through resonance, further activating the ring towards electrophiles. Conversely, the keto form features an electrophilic C2 adjacent to the carbonyl group and can form a nucleophilic enolate. This dual reactivity profile distinguishes 1-methyl-1H-indol-3-ol from other indole derivatives.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution

Electrophilic substitution is a hallmark reaction of indoles, typically occurring at the C3 position. For C3-substituted indoles, the reaction is directed to the C2 position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the indole ring.

  • Indole and 1-Methylindole: Readily undergo formylation at the C3 position in high yields.

  • 3-Methylindole: Undergoes formylation at the C2 position.

  • 1-Methyl-1H-indol-3-ol: Due to the predominance of the keto tautomer, the Vilsmeier-Haack reaction is expected to be more complex. The enol form would react at C2. However, the reaction conditions could also favor the formation of other products. A study on a 3H-indole derivative using the DMF/POCl₃ system resulted in a high yield of the corresponding malonaldehyde[2].

Friedel-Crafts Acylation: This reaction introduces an acyl group.

  • Indole and 1-Methylindole: Efficiently acylated at C3. A study on the Friedel-Crafts acylation of 1-methyl-1H-indole with benzoyl chloride in the presence of zinc oxide in an ionic liquid gave the corresponding ketone in good yield[3].

  • 3-Methylindole: Acylation occurs at C2.

  • 1-Methyl-1H-indol-3-ol: The nucleophilicity of the enol form at C2 would be lower compared to 3-methylindole due to the electron-withdrawing inductive effect of the C3-OH group. The reaction outcome would be highly dependent on the catalyst and reaction conditions, with the possibility of O-acylation of the hydroxyl group.

Mannich Reaction: This reaction introduces an aminomethyl group.

  • Indole and 1-Methylindole: The Mannich reaction is a standard method for the C3-functionalization of these indoles[4][5][6][7].

  • 3-Methylindole: The reaction proceeds at the C2 position.

  • 1-Methyl-1H-indol-3-ol: The reactivity will be dictated by the tautomeric equilibrium. The enol form could undergo C2-aminomethylation. The keto form, with its active methylene group at C2, could also potentially participate in the reaction.

Comparison Table: Electrophilic Aromatic Substitution

Indole DerivativeVilsmeier-Haack (Yield)Friedel-Crafts Acylation (Yield)Mannich Reaction (Yield)
IndoleHigh (C3)[2]High (C3)[8]High (C3)[4][5][7]
1-MethylindoleHigh (C3)Good (C3)[3]Moderate to Good (C3)[6]
3-MethylindoleGood (C2)Moderate (C2)Moderate (C2)
1-Methyl-1H-indol-3-olExpected at C2 (enol form); data not availableExpected at C2 (enol form) or O-acylation; data not availableExpected at C2; data not available
Oxidation Reactions

The susceptibility of the indole ring to oxidation is well-documented.

  • Indole and 1-Methylindole: Can be oxidized by various reagents like DDQ and Fremy's salt to give a range of products, including oxindoles and isatins[9][10][11][12][13][14].

  • 3-Methylindole: Oxidation can lead to 3-methyloxindole.

  • 1-Methyl-1H-indol-3-ol: The presence of the hydroxyl group makes this molecule particularly susceptible to oxidation. It is known to be unstable and can be easily oxidized, potentially leading to dimeric or polymeric products. Oxidation would likely proceed via the enol form to generate a radical intermediate, which could then undergo further reactions.

Oxidation cluster_reactants Reactants cluster_products Products Indole Derivative Indole 1-Methylindole 3-Methylindole 1-Methyl-1H-indol-3-ol Oxidized Product Oxindoles Isatins Dimeric/Polymeric Products Indole Derivative->Oxidized Product Oxidizing Agent (e.g., DDQ, Fremy's Salt)

Caption: General oxidation pathway of indole derivatives.

Nucleophilic Reactions

The behavior of these indole derivatives towards nucleophiles also varies significantly.

  • Indole and 1-Methylindole: Generally act as nucleophiles in their reactions. The N-H proton of indole can be abstracted by a strong base to form a nucleophilic indolyl anion.

  • 3-Methylindole: Similar to indole and 1-methylindole, it primarily acts as a nucleophile.

  • 1-Methyl-1H-indol-3-ol: The keto tautomer, 1-methylindolin-3-one, possesses an electrophilic C2 center that can be attacked by nucleophiles. Furthermore, the acidic proton at the C2 position of the keto form can be removed by a base to generate a nucleophilic enolate. The hydroxyl group of the enol form can also be deprotonated to form an alkoxide, which can act as a nucleophile.

Grignard Reactions:

  • Indole: The acidic N-H proton reacts with the Grignard reagent in an acid-base reaction.

  • 1-Methylindole and 3-Methylindole: Do not have an acidic proton and are generally unreactive towards Grignard reagents unless an electrophilic site is present.

  • 1-Methyl-1H-indol-3-ol: The hydroxyl proton of the enol form will react with a Grignard reagent. The keto form could potentially undergo nucleophilic addition at the carbonyl group, although this would be in competition with the acid-base reaction. 3-Acylindoles are known to undergo nucleophilic addition with Grignard reagents[15].

Comparison Table: Reactivity with Nucleophiles

Indole DerivativeReactivity with Strong BaseReactivity with Grignard Reagent
IndoleDeprotonation at N1Acid-base reaction at N1
1-MethylindoleGenerally unreactiveGenerally unreactive
3-MethylindoleGenerally unreactiveGenerally unreactive
1-Methyl-1H-indol-3-olDeprotonation at C2 (keto form) or O (enol form)Acid-base reaction at O-H (enol form); potential addition to C=O (keto form)

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of Indoles (Illustrative)

Causality: This protocol exemplifies the generation of the Vilsmeier reagent (a chloroiminium ion) in situ, which then acts as the electrophile for the electron-rich indole ring. The reaction is typically performed at low temperatures to control the exothermic formation of the Vilsmeier reagent.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction with Indole: After the addition is complete, add a solution of the indole derivative in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice with stirring. Neutralize the solution with aqueous sodium hydroxide until it is alkaline (pH 8-9).

  • Isolation: Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-formylindole derivative.

General Procedure for Oxidation of Indoles with DDQ (Illustrative)

Causality: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful oxidizing agent that can accept a hydride ion or an electron from electron-rich molecules like indoles. The reaction mechanism can vary depending on the substrate and reaction conditions, potentially involving single-electron transfer (SET) or hydride abstraction pathways.

  • Reaction Setup: In a round-bottom flask, dissolve the indole derivative in a suitable solvent (e.g., anhydrous tetrahydrofuran (THF) or dichloromethane).

  • Addition of Oxidant: Add a solution of DDQ in the same solvent dropwise to the indole solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is often accompanied by a color change.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system to isolate the oxidized product.

Conclusion

1-Methyl-1H-indol-3-ol exhibits a unique and complex reactivity profile that distinguishes it from more common indole derivatives. Its existence in a tautomeric equilibrium with 1-methylindolin-3-one provides multiple pathways for reaction, acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting partner.

While direct comparative experimental data for 1-methyl-1H-indol-3-ol is limited, a thorough understanding of fundamental indole chemistry and the electronic effects of the hydroxyl group allows for a reasoned prediction of its behavior. The electron-donating nature of the hydroxyl group in the enol form activates the pyrrole ring towards electrophilic attack, primarily at the C2 position. Conversely, the keto form presents an electrophilic C2 and a nucleophilic enolate. This duality opens up possibilities for novel synthetic transformations but also necessitates careful control of reaction conditions to achieve selectivity.

For researchers in drug development, the unique reactivity of 1-methyl-1H-indol-3-ol offers opportunities for the synthesis of novel and diverse indole-based scaffolds. Further experimental investigation into the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

  • A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. Benchchem.

  • Grignard Reaction. Department of Chemistry, University of Massachusetts.

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.

  • Oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity. PMC - NIH.

  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.

  • Experiment 1: Friedel-Crafts Acylation. Department of Chemistry, University of Missouri–St. Louis.

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research.

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed.

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID.

  • An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl. Benchchem.

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate.

  • Evaluation of Anti-Microbial, Anti-Cancer, and Anti-Oxidant Activity of Novel 1-((1H-Indol- 3YL)(Phenyl)Methyl)Pyrrolidine-2,5-D. International Journal of Pharmaceutical Sciences Review and Research.

  • Nucleophilic substitutions at the 3'-position of substituted indoles a... ResearchGate.

  • Frémy's salt. Wikipedia.

  • Reactions of Grignard Reagents. Master Organic Chemistry.

  • Bartoli indole synthesis. Wikipedia.

  • Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry.

  • APPLICATION OF THE DDQ OXIDATION TO THE SYNTHESIS OF OXIDIZED INDOLE ALKALOIDS DDQ is the only reagent for the selective oxidati. HETEROCYCLES.

  • MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE Kiyoshi Matsumoto*" Takane Uchid. HETEROCYCLES.

  • (PDF) Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. ResearchGate.

  • nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3. HETEROCYCLES.

  • DDQ/Fe(NO3)3-Catalyzed Aerobic Synthesis of 3-Acyl Indoles and an In Silico Study for the Binding Affinity of N-Tosyl-3-acyl Indoles toward RdRp against SARS-CoV-2. The Journal of Organic Chemistry.

  • DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Publishing.

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC.

  • Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Ludwig-Maximilians-Universität München.

  • Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. ResearchGate.

  • Fremy's Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity. PMC.

  • DDQ catalyzed oxidative lactonization of indole-3-butyric acids. PMC - NIH.

  • 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications. PMC.

  • Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds. PubMed.

  • Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal.

  • IRANIAN JOURNAL OF CATALYSIS. OICC Press.

  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed.

  • The Indole Grignard Reagents. Semantic Scholar.

  • The electrophilic aromatic substitution reaction rate for indole ... Pearson.

  • Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. PMC.

  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.

  • Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. NISCAIR.

  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC.

  • Reaction of Fremy's Salt upon Benzaldehyde and Salicylaldehyde. J-Stage.

  • What impact does tautomerism have on drug properties and development?. ChemRxiv.

  • Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity. PubMed.

Sources

Validation

1-Methyl-1h-Indol-3-Ol reference standard purity verification techniques

An In-Depth Comparative Guide to Purity Verification of 1-Methyl-1h-Indol-3-Ol Reference Standards Introduction: The Imperative of Purity in Scientific Research 1-Methyl-1h-indol-3-ol is a heterocyclic organic compound b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Purity Verification of 1-Methyl-1h-Indol-3-Ol Reference Standards

Introduction: The Imperative of Purity in Scientific Research

1-Methyl-1h-indol-3-ol is a heterocyclic organic compound belonging to the indole family.[1] As with many indole derivatives, it serves as a valuable building block in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, the chemical purity of a reference standard is not a trivial detail—it is the bedrock of reliable, reproducible, and accurate experimental outcomes. An impure standard can lead to erroneous structure-activity relationship (SAR) studies, flawed toxicological assessments, and inconsistent analytical method validation. This guide provides a comprehensive comparison of modern analytical techniques for the rigorous purity verification of a 1-Methyl-1h-indol-3-ol reference standard, grounded in the principles of scientific integrity and field-proven expertise.

The Orthogonal Approach to Purity Verification

No single analytical technique can definitively establish the purity of a reference standard. A robust and trustworthy purity assessment relies on an "orthogonal approach," which involves using multiple, distinct analytical methods that measure different physicochemical properties of the compound. This ensures that a wide range of potential impurities (e.g., structural isomers, synthetic by-products, residual solvents) are detected and quantified.

cluster_0 Purity Verification Workflow Start Candidate Reference Standard Lot Qualitative Qualitative Screening (TLC, Melting Point) Start->Qualitative Initial Assessment Chromatographic Chromatographic Purity (HPLC, GC-MS) Qualitative->Chromatographic Proceed if promising Absolute Absolute Purity Determination (qNMR, DSC) Chromatographic->Absolute Quantify primary component Final Certification of Purity Absolute->Final Assign final purity value

Caption: A general workflow for reference standard purity verification.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatographic methods are indispensable for separating the primary compound from its impurities, offering high-resolution analysis.[2] Traditionally, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity of reference standards.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for the purity assessment of indole derivatives due to its versatility and applicability to a wide range of polarities and molecular weights.[2][4]

Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 1-Methyl-1h-indol-3-ol, both reversed-phase and normal-phase chromatography can be considered.

Causality Behind Method Selection:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common starting point. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is highly effective for separating non-polar to moderately polar impurities.

  • Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It can be particularly useful for separating polar impurities or isomers that are not well-resolved by RP-HPLC.

cluster_1 HPLC Method Development Workflow Screen Screen Columns & Mobile Phases (e.g., C18, Silica; ACN/H2O, Hexane/EtOAc) Optimize Optimize Separation (Gradient, Temperature, Flow Rate) Screen->Optimize Select best conditions Validate Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Optimize->Validate Finalize method Routine Routine Analysis Validate->Routine Implement for QC cluster_2 qNMR Purity Assessment Workflow Prep Accurately weigh Analyte & Internal Standard (IS) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Prep->Dissolve Acquire Acquire 1H NMR Spectrum (Optimized parameters, long delay) Dissolve->Acquire Process Process Data (Phasing, Baseline Correction, Integration) Acquire->Process Calculate Calculate Purity (Using integral, weight, MW, and proton count) Process->Calculate

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Comparative

A Comparative Guide to the Synthesis of 1-Methyl-1H-indol-3-ol: Benchmarking Modern Catalytic Methods Against Traditional Approaches

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the indole scaffold remains a privileged structure, with its derivatives demonstrating a wide arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the indole scaffold remains a privileged structure, with its derivatives demonstrating a wide array of biological activities and material properties. Among these, 1-Methyl-1H-indol-3-ol is a key intermediate and a target molecule of significant interest. The efficiency of its synthesis can be a critical factor in the early stages of drug discovery and development. This guide provides an in-depth technical comparison of a traditional, two-step synthesis of 1-Methyl-1H-indol-3-ol with a modern, one-pot biocatalytic approach, offering insights into the evolution of synthetic strategies and their practical implications.

Executive Summary

This guide details and contrasts two distinct methodologies for the synthesis of 1-Methyl-1H-indol-3-ol:

  • Traditional Two-Step Synthesis: This classical approach involves the N-methylation of indole to yield 1-methylindole, followed by a subsequent oxidation step to introduce the hydroxyl group at the C3 position.

  • Modern One-Pot Biocatalytic Synthesis: This cutting-edge method employs a genetically engineered enzyme to directly hydroxylate 1-methylindole at the C3 position in a single, environmentally benign step.

The comparison will focus on key performance indicators, including reaction yield, selectivity, reaction conditions, and environmental impact, providing a clear rationale for the adoption of modern synthetic techniques.

Traditional Synthesis: A Two-Step Approach

The traditional synthesis of 1-Methyl-1H-indol-3-ol is a sequential process that first establishes the N-methylated indole core, followed by the introduction of the C3-hydroxyl group.

Step 1: N-Methylation of Indole

The N-methylation of indole is a well-established transformation. A common and effective traditional method utilizes a strong base, such as sodium amide (NaNH₂), in liquid ammonia, followed by treatment with methyl iodide. This method proceeds via the deprotonation of the indole nitrogen to form the highly nucleophilic indolate anion, which then readily attacks the methyl iodide.

Reaction Mechanism: The lone pair of electrons on the indole nitrogen is not fully available for alkylation due to its participation in the aromatic system. The use of a strong base like sodium amide is necessary to generate the indolate anion, which is a much more potent nucleophile.

G

A representative protocol for this transformation can achieve yields in the range of 85-95%[1].

Step 2: Oxidation of 1-Methylindole to 1-Methyl-1H-indol-3-ol

The selective oxidation of the electron-rich C3 position of 1-methylindole represents the second step of the traditional synthesis. A classic approach to this transformation involves the use of meta-chloroperoxybenzoic acid (m-CPBA)[2]. This reagent is a widely used oxidant in organic synthesis.

Reaction Mechanism: The reaction proceeds through an electrophilic attack of the peroxyacid oxygen on the electron-rich C2-C3 double bond of the indole ring, leading to an epoxide-like intermediate which then rearranges to the 3-hydroxyindole.

G

While effective, this method can suffer from over-oxidation and the formation of byproducts, with typical yields being moderate.

Modern Synthesis: A One-Pot Biocatalytic Approach

In contrast to the multi-step traditional route, modern synthetic chemistry strives for atom economy, efficiency, and sustainability. Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful tool to achieve these goals. The direct C-H hydroxylation of 1-methylindole to 1-Methyl-1H-indol-3-ol can be achieved using a P450 monooxygenase.

Direct C3-Hydroxylation of 1-Methylindole

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that can catalyze the insertion of an oxygen atom into a C-H bond with high regio- and stereoselectivity. Through protein engineering, P450 enzymes can be tailored to accept specific substrates and perform desired oxidations. In this case, an engineered P450 monooxygenase can directly hydroxylate 1-methylindole at the C3 position.

Reaction Mechanism: The catalytic cycle of P450 enzymes is complex, involving the activation of molecular oxygen by the heme iron center to generate a highly reactive iron-oxo species. This species is capable of abstracting a hydrogen atom from the C3 position of 1-methylindole, followed by a radical rebound mechanism to form the hydroxylated product.

G

This biocatalytic approach offers the potential for high yields and excellent selectivity under mild, aqueous reaction conditions. For instance, a study on the conversion of indole to indigo, which proceeds through a 3-hydroxyindole intermediate using an engineered P450BM3 mutant, reported a yield as high as 73% for the final product, indicating efficient hydroxylation[3].

Performance Comparison: Traditional vs. Modern Methods

ParameterTraditional Two-Step SynthesisModern One-Pot Biocatalytic Synthesis
Overall Yield Moderate (typically 50-70% over two steps)Potentially High (up to 73% or higher in one step)[3]
Number of Steps Two (N-methylation and oxidation)One (Direct C-H hydroxylation)
Reaction Conditions Harsh (strong bases, cryogenic temperatures, potentially hazardous oxidants)Mild (aqueous buffer, near-neutral pH, room temperature)
Reagents Sodium amide, methyl iodide, m-CPBAEngineered enzyme, O₂ (from air), NADPH (cofactor)
Byproducts Salts from neutralization, m-chlorobenzoic acid, over-oxidation productsWater, NADP⁺ (can be recycled)
Environmental Impact Use of hazardous reagents and organic solventsGreen and sustainable, uses water as solvent
Selectivity Can have issues with over-oxidation and regioselectivityTypically excellent regio- and stereoselectivity

Experimental Protocols

Traditional Synthesis: N-Methylation of Indole[1]
  • Reaction Setup: In a three-necked flask equipped with a stirrer, gas inlet, and dropping funnel, place liquid ammonia (400-500 mL) and a catalytic amount of ferric nitrate nonahydrate (0.1 g).

  • Formation of Sodium Amide: Add clean, metallic sodium (5.0 g, 0.22 gram atom) in small portions while stirring vigorously.

  • Addition of Indole: Once the blue color of the sodium has disappeared, slowly add a solution of indole (23.4 g, 0.20 mole) in anhydrous ether (50 mL).

  • Methylation: After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mole) in anhydrous ether (50 mL) dropwise. Continue stirring for 15 minutes.

  • Workup: Allow the ammonia to evaporate. Add water (100 mL) and ether (100 mL). Separate the ether layer, extract the aqueous phase with ether, and combine the organic extracts.

  • Purification: Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, remove the solvent, and purify the crude oil by distillation under reduced pressure to obtain 1-methylindole.

Modern Synthesis: Biocatalytic Hydroxylation of 1-Methylindole (Conceptual Protocol)

Note: This is a generalized protocol based on typical P450 biocatalytic reactions. Specific conditions will vary depending on the engineered enzyme used.

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.4), combine 1-methylindole (substrate), the engineered P450 monooxygenase, and a glucose-6-phosphate dehydrogenase system for NADPH regeneration (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Initiation: Initiate the reaction by adding the enzyme solution to the substrate-containing buffer.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking to ensure adequate aeration (oxygen supply).

  • Monitoring: Monitor the progress of the reaction by techniques such as HPLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, remove the solvent, and purify the product by column chromatography.

Conclusion: The Ascendancy of Modern Catalytic Methods

The comparison between the traditional two-step synthesis and the modern one-pot biocatalytic synthesis of 1-Methyl-1H-indol-3-ol clearly illustrates the advancements in synthetic organic chemistry. While the traditional method is robust and has been historically significant, it is hampered by multiple steps, the use of hazardous reagents, and often moderate yields.

The modern biocatalytic approach, on the other hand, offers a paradigm shift towards more efficient, selective, and sustainable chemical manufacturing. The ability to perform a direct C-H functionalization in a single step under mild, aqueous conditions not only simplifies the synthetic process but also significantly reduces the environmental footprint. For researchers and professionals in drug development, the adoption of such modern catalytic methods can accelerate lead optimization, reduce costs, and align with the growing demand for green chemistry in the pharmaceutical industry.

References

  • Shiri, M. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 2001 , 5 (6), 604-607. [Link]

  • Shiri, M.; Tan, K. T.; Ali, M. A.; Abdullah, A. A. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate, 2001 . [Link]

  • Shiri, M.; et al. Methylation of indole compounds using dimethyl carbonate.
  • Kumar, S.; et al. Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG International Journal of Computer Science, 2012 , 39 (3). [Link]

  • Shiri, M. N-Methylation of Indoles via DMC. Scribd. [Link]

  • Templ, J.; et al. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]

  • Potts, K. T.; Saxton, J. E. 1-methylindole. Organic Syntheses, 1954 , 34, 68. [Link]

  • Li, S.; et al. Construction of Biocatalysts Using the P450 Scaffold for the Synthesis of Indigo from Indole. MDPI, 2023 . [Link]

  • Yeh, H. R. Synthesis of 1-Methylindole-3-Acetaldehyde and Its Oxidation by Horseradish Peroxidase. Defense Technical Information Center, 1987 . [Link]

  • Mauk, A. G.; et al. Oxidation chemistry of indole-3-methanol. ResearchGate, 2025 . [Link]

  • Smith, A. B.; et al. Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv, 2022 . [Link]

  • Tan, B.; et al. Oxidation of indoles and our hypothesis. a Prior methods for oxidation... ResearchGate. [Link]

  • Yeh, H. R. Synthesis of 1-Methylindole-3-Acetaldehyde and Its Oxidation by Horseradish Peroxidase. Discovery1987.
  • Templ, J.; et al. Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar, 2022 . [Link]

  • Urlacher, V. B.; et al. Natural Product Diversification by One‐Step Biocatalysis using Human P450 3A4. RWTH Publications, 2019 . [Link]

  • Li, Y.; et al. Green oxidation of indoles using halide catalysis. DR-NTU, 2020 . [Link]

  • Wikipedia contributors. meta-Chloroperoxybenzoic acid. Wikipedia, 2023 . [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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